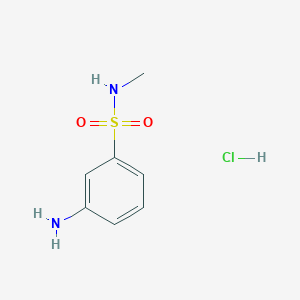

3-amino-N-methylbenzenesulfonamide hydrochloride

Description

The exact mass of the compound 3-amino-N-methylbenzenesulfonamide hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-amino-N-methylbenzenesulfonamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-N-methylbenzenesulfonamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-N-methylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S.ClH/c1-9-12(10,11)7-4-2-3-6(8)5-7;/h2-5,9H,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBGAJIAJOYTJJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC(=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170865-45-8 | |

| Record name | 3-amino-N-methylbenzene-1-sulfonamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-amino-N-methylbenzenesulfonamide Hydrochloride: Properties, Structure, and Scientific Applications

This guide provides a comprehensive technical overview of 3-amino-N-methylbenzenesulfonamide hydrochloride, a key chemical intermediate with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and life sciences sectors, offering in-depth insights into its chemical properties, structure, synthesis, and potential applications.

Introduction: The Significance of Aminobenzenesulfonamides in Drug Discovery

The sulfonamide functional group is a cornerstone in modern medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The strategic placement of an amino group on the benzenesulfonamide scaffold introduces a critical site for further chemical modification, enabling the synthesis of large libraries of compounds for drug screening. 3-amino-N-methylbenzenesulfonamide, as a substituted aminobenzenesulfonamide, represents a valuable building block for the development of novel therapeutics. Its hydrochloride salt form is often preferred in drug development to enhance aqueous solubility, stability, and bioavailability.[2]

Chemical Structure and Properties

The chemical structure of 3-amino-N-methylbenzenesulfonamide comprises a benzene ring substituted with an amino group at the meta-position relative to an N-methylsulfonamide group. The hydrochloride salt is formed by the protonation of the basic amino group.

Chemical Structure

Caption: Chemical structure of 3-amino-N-methylbenzenesulfonamide hydrochloride.

Physicochemical Properties

| Property | Value (Predicted/Inferred) | Source/Rationale |

| Molecular Formula | C₇H₁₁ClN₂O₂S | - |

| Molecular Weight | 222.70 g/mol | - |

| Appearance | White to off-white solid (predicted) | General appearance of similar compounds |

| Melting Point | Not available. Expected to be higher than the free base due to ionic character. | - |

| Solubility | Expected to have good solubility in water and polar protic solvents. | Hydrochloride salts are generally more water-soluble than their corresponding free bases.[2] |

| pKa | The pKa of the anilinium ion is expected to be in the range of 3-5. | The electron-withdrawing sulfonamide group decreases the basicity of the amino group. |

Synthesis and Manufacturing

A plausible synthetic route to 3-amino-N-methylbenzenesulfonamide hydrochloride involves a multi-step process, leveraging established sulfonamide chemistry. The general strategy involves the sulfonation of a protected aniline derivative, followed by amidation and deprotection.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for 3-amino-N-methylbenzenesulfonamide hydrochloride.

Experimental Protocol (Illustrative)

The following is a generalized, illustrative protocol based on common organic synthesis methodologies for similar compounds.[3][4] Note: This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by qualified personnel.

Step 1: Synthesis of 3-Nitrobenzenesulfonyl chloride

-

Diazotization: 3-Nitroaniline is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

-

Sulfonylation: The cold diazonium salt solution is added to a solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(II) chloride. The reaction mixture is stirred until the evolution of nitrogen gas ceases. The product, 3-nitrobenzenesulfonyl chloride, is then isolated by extraction.

Step 2: Synthesis of 3-Nitro-N-methylbenzenesulfonamide

-

3-Nitrobenzenesulfonyl chloride is dissolved in a suitable aprotic solvent (e.g., dichloromethane or THF).

-

The solution is cooled in an ice bath, and an excess of methylamine (as a solution in a suitable solvent or as a gas) is added slowly.

-

The reaction mixture is stirred until the starting material is consumed (monitored by TLC).

-

The product is isolated by washing the reaction mixture with dilute acid and water, followed by drying and evaporation of the solvent.

Step 3: Reduction of the Nitro Group to Synthesize 3-Amino-N-methylbenzenesulfonamide

-

3-Nitro-N-methylbenzenesulfonamide is dissolved in a suitable solvent such as ethanol or acetic acid.

-

A reducing agent is added. Common methods include:

-

Iron in acidic medium: Iron powder and a catalytic amount of hydrochloric acid are added, and the mixture is heated.[4]

-

Catalytic hydrogenation: The compound is hydrogenated in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

-

-

Upon completion of the reaction, the catalyst (in the case of hydrogenation) or iron salts are removed by filtration.

-

The solvent is removed under reduced pressure to yield the free base, 3-amino-N-methylbenzenesulfonamide.

Step 4: Formation of the Hydrochloride Salt

-

The crude 3-amino-N-methylbenzenesulfonamide is dissolved in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol).

-

A solution of hydrogen chloride in the same or a compatible solvent is added dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

The solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield 3-amino-N-methylbenzenesulfonamide hydrochloride.

Spectroscopic Characterization (Predicted)

While experimental spectra for the target compound are not available, the expected spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of 3-amino-N-methylbenzenesulfonamide hydrochloride in a solvent like DMSO-d₆ is expected to show the following signals:

-

Aromatic Protons: A complex multiplet pattern in the aromatic region (δ 7.0-8.0 ppm) corresponding to the four protons on the benzene ring.

-

N-Methyl Protons: A singlet or a doublet (due to coupling with the N-H proton) for the methyl group attached to the sulfonamide nitrogen, typically in the region of δ 2.5-3.0 ppm.

-

Amine/Ammonium Protons: A broad singlet for the protons of the amino/ammonium group, the chemical shift of which will be concentration and temperature dependent. The sulfonamide N-H proton will also be present as a broad signal.

¹³C NMR Spectroscopy

The carbon NMR spectrum is expected to show distinct signals for each of the seven carbon atoms in the molecule:

-

Aromatic Carbons: Six signals in the aromatic region (δ 110-150 ppm).

-

N-Methyl Carbon: One signal in the aliphatic region (δ 25-35 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule:

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (Ammonium) | 3200-2800 (broad) |

| N-H Stretch (Sulfonamide) | ~3300 |

| C-H Stretch (Aromatic) | 3100-3000 |

| C-H Stretch (Aliphatic) | 3000-2850 |

| C=C Stretch (Aromatic) | 1600-1450 |

| S=O Stretch (Sulfonamide) | 1350-1300 and 1160-1120 (two bands) |

Mass Spectrometry

In electrospray ionization mass spectrometry (ESI-MS) in positive ion mode, the compound is expected to show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺. Fragmentation patterns of arylsulfonamides can be complex and may involve the loss of SO₂.[5]

Applications in Research and Drug Development

3-amino-N-methylbenzenesulfonamide hydrochloride is a valuable intermediate for the synthesis of a variety of more complex molecules with potential therapeutic applications. The presence of the primary amino group allows for a wide range of chemical transformations, including:

-

Acylation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Sulfonylation: Reaction with sulfonyl chlorides to form disulfonamides.

-

Diazotization: Conversion of the amino group to a diazonium salt, which can then be used in various coupling reactions (e.g., Sandmeyer reaction).

These transformations enable the generation of diverse chemical libraries for screening against various biological targets. The sulfonamide moiety itself is known to interact with a number of enzymes, most notably carbonic anhydrases, which are targets for diuretics, anti-glaucoma agents, and anti-cancer drugs.[6]

Safety and Handling

As with all chemicals, 3-amino-N-methylbenzenesulfonamide hydrochloride should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Based on data for similar compounds, it may be harmful if swallowed and may cause skin and eye irritation.[7][8] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-amino-N-methylbenzenesulfonamide hydrochloride is a strategically important chemical building block for the synthesis of novel compounds in the field of drug discovery. Its chemical structure, featuring a reactive amino group and a biologically relevant sulfonamide moiety, makes it a versatile starting material for creating diverse molecular architectures. While detailed experimental data for this specific salt is limited in the public domain, its properties and reactivity can be reliably inferred from established chemical principles and data from closely related analogs. This guide provides a foundational understanding for researchers and scientists working with this and similar compounds, facilitating its effective use in the pursuit of new therapeutic agents.

References

- Journal of Organic Chemistry. (2026). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene.

- Google Patents. (1991). Method for preparing 3-amino methanesulfonanilide. KR910003640B1.

- Google Patents. (2016). Preparation method of 3-amino-4-methoxybenzaniline. CN105753731A.

-

PubChem. (n.d.). Benzenesulfonamide, 3-amino-. National Center for Biotechnology Information. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

PubChem. (n.d.). N-Methylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Benzenesulfonamide, 3-amino-4-hydroxy-N-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2016). Synthetic method of p-aminobenzenesulfonamide. CN105237446A.

-

PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Microwave assisted sulfonylation of amino acid esters hydrochloride. Retrieved from [Link]

-

National Institutes of Health. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Retrieved from [Link]

-

National Institutes of Health. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Retrieved from [Link]

Sources

- 1. SA04250149A - Novel compounds - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. KR910003640B1 - Method for preparing 3-amino methanesulfonanilide - Google Patents [patents.google.com]

- 4. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google Patents [patents.google.com]

- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzenesulfonamide, 3-amino- | C6H8N2O2S | CID 7377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-Methylbenzenesulfonamide | C7H9NO2S | CID 78858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzenesulfonamide, 3-amino-4-hydroxy-N-methyl- | C7H10N2O3S | CID 66456 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Characterization of 3-amino-N-methylbenzenesulfonamide hydrochloride (CAS 1170865-45-8)

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive framework for the experimental determination of the core physicochemical properties of 3-amino-N-methylbenzenesulfonamide hydrochloride. As a Senior Application Scientist, this document moves beyond a simple data sheet, offering in-depth methodologies and the scientific rationale behind the experimental choices, empowering researchers to generate high-quality, reliable data for this compound.

Executive Summary

3-amino-N-methylbenzenesulfonamide hydrochloride (CAS 1170865-45-8) is a substituted aromatic sulfonamide. While commercially available from several suppliers, its detailed physicochemical properties are not extensively documented in public literature.[1] This guide serves as a foundational technical manual for researchers, outlining the necessary experimental protocols to thoroughly characterize its solubility, acidity constants (pKa), and lipophilicity (LogP). The methodologies described herein are industry-standard and designed to produce robust and reproducible results critical for applications in medicinal chemistry, drug discovery, and materials science.

Compound Identity and Core Properties

The first step in any physicochemical assessment is to confirm the identity and fundamental properties of the material. Vendor-supplied information provides a baseline for this compound.

Table 1: Core Compound Specifications

| Property | Value | Source |

| CAS Registry Number | 1170865-45-8 | [1] |

| Chemical Name | 3-amino-N-methylbenzenesulfonamide hydrochloride | [1] |

| Molecular Formula | C₇H₁₁ClN₂O₂S | [1] |

| Molecular Weight | 222.69 g/mol | [1] |

| Physical Form | Powder | |

| Purity | Typically ≥95% | [1] |

| Storage | Room Temperature | |

| InChIKey | FBGAJIAJOYTJJN-UHFFFAOYSA-N |

Note: The properties listed are based on supplier data and should be independently verified upon receipt of the material.

Aqueous Solubility Determination: A pH-Dependent Profile

As a hydrochloride salt of an amine-containing compound, the aqueous solubility of 3-amino-N-methylbenzenesulfonamide hydrochloride is expected to be highly dependent on pH. The protonated amino group enhances solubility in acidic to neutral conditions. However, as the pH increases above the pKa of the anilinic amine, the free base will precipitate, leading to a sharp decrease in solubility. The industry-standard shake-flask method is the definitive technique for determining equilibrium solubility.[2][3]

Scientific Rationale for Method Selection

The shake-flask method determines the thermodynamic equilibrium solubility, which is the most stable and relevant measure for intrinsic bioavailability and formulation development. It ensures that the solution is truly saturated with the compound in its most stable crystalline form. Analysis of the supernatant by High-Performance Liquid Chromatography (HPLC) is chosen for its specificity and ability to detect any potential degradation of the compound during the equilibration period.[4]

Experimental Protocol: pH-Solubility Profile

-

Buffer Preparation: Prepare a series of buffers (e.g., phosphate, citrate) covering a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0).

-

Sample Preparation: Add an excess amount of 3-amino-N-methylbenzenesulfonamide hydrochloride to vials containing each buffer. The excess solid should be clearly visible.

-

Expert Insight: The goal is to create a slurry, ensuring the solution remains saturated throughout the experiment. A starting concentration of 2-10 mg/mL is typically sufficient.

-

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for a defined period, typically 24-48 hours, to allow the system to reach equilibrium.[3]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 30 minutes for the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe fitted with a chemically inert filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.

-

Quantification: Dilute the filtered supernatant with an appropriate mobile phase and analyze by a validated HPLC-UV method against a standard curve of the compound to determine the concentration.

-

Solid-State Analysis: After the experiment, recover the remaining solid from a few vials, dry it, and analyze using a technique like Powder X-Ray Diffraction (PXRD) to confirm that no change in crystal form has occurred.[4]

Visualization of Solubility Workflow

Caption: Workflow for pH-dependent solubility determination.

Ionization Constants (pKa) Determination

The compound possesses two key ionizable centers: the acidic sulfonamide N-H proton and the basic aromatic amino group. Determining their respective pKa values is crucial for predicting solubility, absorption, and receptor interactions.

-

pKa₁ (Anilinic Amine): The -NH₂ group will be protonated (-NH₃⁺) at low pH. Its pKa will describe the equilibrium between the protonated and neutral forms.

-

pKa₂ (Sulfonamide): The sulfonamide proton (-SO₂NH-) is weakly acidic and will deprotonate at higher pH values.

Scientific Rationale for Method Selection

Potentiometric titration is a robust and accurate method but can be challenging for sparingly soluble compounds. A UV-metric titration is an excellent alternative, leveraging the change in the compound's UV-visible absorbance spectrum as it ionizes.[5][6] This method requires less material and is highly sensitive.

Experimental Protocol: UV-Metric Titration

-

Stock Solution: Prepare a concentrated stock solution of the compound in a co-solvent like methanol or DMSO.

-

Titration Setup: In a quartz cuvette, add a small aliquot of the stock solution to a starting buffer (e.g., 0.1 M HCl, pH 1). The final concentration should be low enough to ensure solubility and provide a good UV absorbance signal (typically 50-100 µM).

-

Automated Titration: Use an automated titrator to incrementally add a strong base (e.g., 0.1 M NaOH) to the cuvette.

-

Spectral Acquisition: After each addition of titrant and a brief equilibration period, record the full UV-Vis spectrum (e.g., 200-400 nm) and the precise pH of the solution.

-

Data Analysis: Plot the absorbance at several different wavelengths against the measured pH. The resulting sigmoidal curves are analyzed using specialized software to solve for the pKa values corresponding to the inflection points. Two distinct transitions should be observable for the two pKa values.

Visualization of pKa Determination

Caption: Ionization states of the compound as a function of pH.

Lipophilicity (LogP) Determination

Lipophilicity, the measure of a compound's partitioning between an oily (octanol) and an aqueous phase, is a critical predictor of its pharmacokinetic behavior. The octanol-water partition coefficient (LogP) is the standard measure. While the shake-flask method is the gold standard, a Reverse-Phase HPLC (RP-HPLC) method is a rapid, reliable, and material-sparing alternative suitable for drug discovery settings.[7][8]

Scientific Rationale for Method Selection

RP-HPLC correlates a compound's retention time on a hydrophobic C18 column with its LogP value.[8][9] More lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times. By calibrating the system with a set of standards with known LogP values, the LogP of the unknown compound can be accurately interpolated.[9] This method is fast, automated, and insensitive to impurities.[10]

Experimental Protocol: RP-HPLC Method

-

System Setup: Use a standard RP-HPLC system with a C18 column and a UV detector. The mobile phase is typically a gradient of an aqueous buffer (e.g., phosphate buffer at pH 7.4 to measure LogD₇.₄) and an organic solvent like acetonitrile or methanol.

-

Calibration Standards: Prepare solutions of 5-7 reference compounds with known LogP values that bracket the expected LogP of the test compound.

-

Calibration Run: Inject the mixture of calibration standards and record their retention times (t_R).

-

Sample Run: Inject the 3-amino-N-methylbenzenesulfonamide hydrochloride solution and record its retention time under the identical chromatographic conditions.

-

Calculation:

-

Calculate the capacity factor (k) for each standard and the test compound using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

-

Plot the known LogP values of the standards against their calculated log(k) values.

-

Perform a linear regression on the calibration data to generate a standard curve.

-

Use the equation of the line and the log(k) value of the test compound to calculate its LogP.

-

Visualization of LogP Determination Workflow

Caption: Workflow for LogP determination via RP-HPLC.

Conclusion

While published experimental data for 3-amino-N-methylbenzenesulfonamide hydrochloride is scarce, its complete physicochemical profile can be robustly determined using the standard, validated methodologies detailed in this guide. The systematic determination of its pH-dependent solubility, ionization constants, and lipophilicity will provide the critical data required by researchers in drug development and chemical sciences to effectively utilize this compound in their work. Adherence to these protocols will ensure the generation of high-quality, reliable, and reproducible data.

References

-

AccelaChem. (n.d.). 1170865-45-8, 3-amino-N-methylbenzenesulfonamide hydrochloride. Retrieved January 26, 2026, from [Link]

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

- Box, K. J., Völgyi, G., Baka, E., Stuart, M., Takács-Novák, K., & Comer, J. E. A. (2006). Equilibrium versus kinetic measurements of aqueous solubility, and the ability of compounds to supersaturate in solution—a validation study. Journal of Pharmaceutical Sciences, 95(6), 1298–1307.

-

ECETOC. (n.d.). Assessment of reverse-phase chromatographic methods for determining partition coefficients. Retrieved January 26, 2026, from [Link]

- Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1–16.

- Higuchi, T., & Connors, K. A. (1965). Phase solubility techniques.

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 26, 2026, from [Link]

- O'Hagan, S., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Physical Chemistry Chemical Physics, 21(39), 21858-21867*.

- Patel, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(4), 856-865.

- Subirats, X., et al. (2012). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Journal of the Chilean Chemical Society, 57(2), 1135-1139.

- U.S. Pharmacopeia. (n.d.). <1236> SOLUBILITY MEASUREMENTS.

- Wang, Z., et al. (2015). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. Planta Medica, 81(16), 1510-1516.

- Zissis, A. P., et al. (2002). U.S. Patent Application No. US20020009388A1. Google Patents.

Sources

- 1. 3-amino-N-methylpropanamide hydrochloride | C4H11ClN2O | CID 14889075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. researchgate.net [researchgate.net]

- 5. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. ecetoc.org [ecetoc.org]

- 8. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 10. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

An In-depth Technical Guide to the Reactivity of the Amino Group in 3-amino-N-methylbenzenesulfonamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, this guide is crafted to provide a deep dive into the chemical reactivity of the amino group in 3-amino-N-methylbenzenesulfonamide hydrochloride. This molecule, possessing both a nucleophilic amino group and an electron-withdrawing sulfonamide moiety, presents a unique chemical profile. Understanding its reactivity is paramount for its effective utilization in synthetic chemistry, particularly in the development of novel pharmaceutical agents and other functional organic molecules. This document moves beyond a simple recitation of protocols, offering insights into the underlying principles that govern its chemical behavior and providing a practical framework for its application in a laboratory setting.

Molecular Structure and Electronic Profile

3-amino-N-methylbenzenesulfonamide hydrochloride is an aromatic amine characterized by a primary amino group positioned meta to an N-methylsulfonamide group on a benzene ring. The hydrochloride salt form indicates that the amino group is protonated, which has significant implications for its reactivity.

Structure:

The reactivity of the amino group is fundamentally influenced by the electronic effects of the N-methylsulfonamide substituent. The sulfonamide group is strongly electron-withdrawing through both inductive (-I) and resonance (-M) effects. This deactivation of the aromatic ring reduces the nucleophilicity of the amino group compared to aniline. The protonation of the amino group in the hydrochloride salt further deactivates it towards electrophilic attack. Therefore, in most reactions, the free base must be generated in situ or used directly.

Key Reactions of the Amino Group

The amino group of 3-amino-N-methylbenzenesulfonamide is a versatile functional handle that can participate in a variety of chemical transformations. The following sections will detail the most pertinent reactions, providing both mechanistic insights and practical experimental protocols.

Diazotization: A Gateway to Diverse Functionalities

Diazotization of the primary aromatic amino group is a cornerstone reaction, converting the amine into a highly versatile diazonium salt. This intermediate can then be subjected to a wide array of subsequent reactions, including Sandmeyer, Schiemann, and azo coupling reactions, to introduce a variety of functional groups.

Mechanism of Diazotization:

The reaction is initiated by the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[1] The nitrous acid is then protonated and loses water to form the nitrosonium ion (NO⁺), which is the active electrophile. The amino group of 3-amino-N-methylbenzenesulfonamide attacks the nitrosonium ion, and after a series of proton transfers and elimination of water, the diazonium salt is formed.[1]

Experimental Protocol: Synthesis of 3-(N-methylsulfamoyl)benzenediazonium chloride

-

Materials:

-

3-amino-N-methylbenzenesulfonamide hydrochloride

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Distilled water

-

Ice

-

-

Procedure:

-

In a beaker, suspend one molar equivalent of 3-amino-N-methylbenzenesulfonamide hydrochloride in a mixture of distilled water and 2.5-3 molar equivalents of concentrated hydrochloric acid.

-

Cool the suspension to 0-5 °C in an ice bath with continuous and vigorous stirring.

-

In a separate beaker, prepare a solution of 1.1 molar equivalents of sodium nitrite in cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold amine suspension. Maintain the temperature between 0-5 °C throughout the addition to ensure the stability of the diazonium salt.[2]

-

After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture at 0-5 °C for an additional 30-60 minutes to ensure the diazotization is complete.[2] The resulting solution contains the 3-(N-methylsulfamoyl)benzenediazonium chloride and should be used immediately in subsequent reactions.

-

Logical Flow of Diazotization and Subsequent Coupling:

Caption: Workflow for diazotization and subsequent azo coupling.

Acylation: Formation of Amides

Acylation of the amino group to form an amide is a common and important transformation. This reaction is often used to protect the amino group during other synthetic steps or to introduce new functionalities into the molecule. Common acylating agents include acid chlorides and acid anhydrides.

Rationale for Experimental Conditions:

Due to the reduced nucleophilicity of the amino group, acylation may require forcing conditions or the use of a base to deprotonate the amino group (or the ammonium salt) and increase its reactivity. The choice of base and solvent is critical to the success of the reaction.

Experimental Protocol: N-Acetylation with Acetic Anhydride

-

Materials:

-

3-amino-N-methylbenzenesulfonamide hydrochloride

-

Acetic anhydride

-

Sodium acetate or a tertiary amine (e.g., triethylamine or pyridine)

-

Suitable solvent (e.g., dichloromethane, tetrahydrofuran, or water)

-

-

Procedure (in an organic solvent):

-

Suspend one molar equivalent of 3-amino-N-methylbenzenesulfonamide hydrochloride in a suitable organic solvent.

-

Add at least two molar equivalents of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloride and deprotonate the resulting ammonium salt.

-

Add 1.1 to 1.5 molar equivalents of acetic anhydride dropwise to the stirred mixture.

-

The reaction can be monitored by thin-layer chromatography (TLC). If the reaction is sluggish at room temperature, gentle heating may be applied.

-

Upon completion, the reaction mixture is typically washed with water and a mild aqueous base (e.g., sodium bicarbonate solution) to remove excess acetic anhydride and acid byproducts. The organic layer is then dried and the solvent removed to yield the N-acetylated product.

-

Alternative Aqueous Conditions:

Interestingly, acylation with highly reactive acylating agents like acetyl chloride can be performed in an aqueous medium, such as a brine solution, in the presence of a weak base like sodium acetate.[3] This offers a more environmentally friendly approach.

Mechanism of Acylation with Acetic Anhydride:

Caption: General mechanism of amine acylation with an anhydride.

N-Alkylation: Synthesis of Secondary and Tertiary Amines

N-alkylation introduces alkyl groups onto the nitrogen atom of the amino group. This transformation can be challenging due to the possibility of over-alkylation to form tertiary amines and even quaternary ammonium salts. The reduced nucleophilicity of the amino group in 3-amino-N-methylbenzenesulfonamide also necessitates careful selection of reaction conditions.

Strategies for Controlled N-Alkylation:

-

Direct Alkylation: This involves the reaction of the amine with an alkyl halide. To favor mono-alkylation, a large excess of the amine can be used, or the reaction can be carried out under dilute conditions. The use of a base is necessary to scavenge the HX produced.[2]

-

Reductive Amination: This is a two-step, one-pot procedure that involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding alkylated amine. This method offers excellent control over the degree of alkylation.

Experimental Protocol: N-Methylation with Methyl Iodide

-

Materials:

-

3-amino-N-methylbenzenesulfonamide hydrochloride

-

Methyl iodide

-

A non-nucleophilic base (e.g., potassium carbonate or triethylamine)

-

A polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile)

-

-

Procedure:

-

Dissolve one molar equivalent of 3-amino-N-methylbenzenesulfonamide hydrochloride in a suitable polar aprotic solvent.

-

Add at least two molar equivalents of a base such as potassium carbonate.

-

Add 1.1 molar equivalents of methyl iodide to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating and monitor its progress by TLC.

-

Upon completion, the reaction mixture is typically diluted with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to give the N-methylated product.

-

Controlling Over-alkylation:

To minimize the formation of the di-methylated product, it is crucial to use a controlled amount of the alkylating agent and to monitor the reaction closely.

Influence of the Sulfonamide Group on Reactivity

The N-methylsulfonamide group at the meta position plays a crucial role in modulating the reactivity of the amino group.

Electronic Effects:

-

Electron-Withdrawing Nature: The -SO₂NHCH₃ group is strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution. More importantly, it reduces the electron density on the nitrogen atom of the amino group, thereby decreasing its nucleophilicity. This makes reactions such as acylation and alkylation more challenging compared to aniline.

Steric Effects:

-

Moderate Steric Hindrance: While not as bulky as a tert-butyl group, the N-methylsulfonamide group does exert some steric hindrance, which can influence the approach of bulky reagents to the amino group. However, being in the meta position, its steric impact on the amino group is less pronounced than if it were in the ortho position.

Spectroscopic and Physical Data

Accurate characterization of 3-amino-N-methylbenzenesulfonamide hydrochloride is essential for its use in synthesis.

| Property | Value | Source |

| CAS Number | 1170865-45-8 | |

| Molecular Formula | C₇H₁₁ClN₂O₂S | |

| Molecular Weight | 222.7 g/mol | |

| Appearance | White to off-white solid | Typical for similar compounds |

| Solubility | Soluble in water, methanol | Inferred from salt structure |

Spectroscopic Data (Predicted/Typical for similar structures):

-

¹H NMR (DMSO-d₆): Aromatic protons would appear as multiplets in the range of δ 7.0-7.8 ppm. The N-H protons of the ammonium group would be broad and downfield. The methyl group protons would appear as a singlet or a doublet (if coupled to the NH) around δ 2.5-3.0 ppm.

-

¹³C NMR (DMSO-d₆): Aromatic carbons would resonate in the δ 110-150 ppm region. The methyl carbon would appear around δ 25-35 ppm.

-

IR (KBr): Characteristic peaks would include N-H stretching of the ammonium group (~3000-3200 cm⁻¹), S=O stretching of the sulfonamide (~1350 and 1160 cm⁻¹), and aromatic C-H and C=C stretching vibrations.

Safety and Handling

3-amino-N-methylbenzenesulfonamide hydrochloride should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-amino-N-methylbenzenesulfonamide hydrochloride is a valuable synthetic intermediate with a nuanced reactivity profile governed by the interplay of its amino and N-methylsulfonamide functionalities. While the electron-withdrawing nature of the sulfonamide group tempers the nucleophilicity of the amino group, a range of powerful synthetic transformations, including diazotization, acylation, and N-alkylation, can be successfully employed with careful optimization of reaction conditions. This guide provides a solid foundation for researchers to harness the synthetic potential of this versatile molecule in their drug discovery and development endeavors.

References

-

Diazotisation - Organic Chemistry Portal. (n.d.). Retrieved January 26, 2026, from [Link]

-

Ghosh, U., et al. (2010). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 122(5), 735-740. [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 3-amino-N-methylbenzenesulfonamide hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-N-methylbenzenesulfonamide hydrochloride is a sulfonamide compound of significant interest in pharmaceutical research and development. As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is fundamental to formulation development, manufacturing, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the solubility and stability characteristics of 3-amino-N-methylbenzenesulfonamide hydrochloride, offering both foundational knowledge and practical, field-proven experimental protocols. The causality behind experimental choices is explained to empower researchers to not only execute but also adapt these methodologies for their specific needs.

Physicochemical Properties

A baseline understanding of the molecule's intrinsic properties is essential before delving into its behavior in solution. These properties govern its interaction with solvents and its susceptibility to degradation.

| Property | Value | Source |

| Chemical Name | 3-amino-N-methylbenzenesulfonamide hydrochloride | - |

| Synonyms | 3-amino-N-methylbenzene-1-sulfonamide hydrochloride | |

| CAS Number | 1170865-45-8 | |

| Molecular Formula | C₇H₁₁ClN₂O₂S | |

| Molecular Weight | 222.7 g/mol | |

| Appearance | White to off-white crystalline powder (typical for related compounds) | [1] |

| Predicted pKa | ~10.3 (for the sulfonamide N-H of the parent amine) | [2] |

| Predicted XLogP3 | ~0.9 (for the free base) | [3] |

Note: Some properties are for the free base or closely related structures and are provided for estimation purposes.

Solubility Profile

Solubility is a critical determinant of a drug's bioavailability and a key parameter in designing liquid dosage forms or selecting appropriate solvent systems for synthesis and purification. The hydrochloride salt form of this amine-containing compound is intended to enhance its aqueous solubility.

Factors Influencing Solubility

-

pH: The solubility of 3-amino-N-methylbenzenesulfonamide hydrochloride is expected to be highly pH-dependent. The primary amino group and the sulfonamide group have distinct pKa values. In acidic to neutral pH, the amino group will be protonated, enhancing solubility in aqueous media.

-

Solvent Polarity: As a polar molecule, it is expected to have higher solubility in polar solvents like water, methanol, and DMSO, and lower solubility in non-polar solvents like hexane or toluene.

-

Temperature: For most solids, solubility increases with temperature, a principle that can be leveraged during formulation and crystallization processes.

Illustrative Solubility Data

While specific experimental data for this exact compound is not widely published, the following table provides an illustrative example of what a solubility profile might look like. Researchers should determine this experimentally for their specific batch of material.

| Solvent | Type | Temperature (°C) | Illustrative Solubility (mg/mL) |

| Water | Polar Protic | 25 | 5 - 15 |

| 0.1 N HCl | Aqueous Acidic | 25 | > 50 |

| Phosphate Buffer (pH 7.4) | Aqueous Buffer | 25 | 2 - 10 |

| Methanol | Polar Protic | 25 | > 20 |

| Ethanol | Polar Protic | 25 | 5 - 15 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | > 100 |

| Acetone | Polar Aprotic | 25 | < 1 |

| Dichloromethane | Non-polar | 25 | < 0.1 |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining equilibrium solubility, a self-validating system for ensuring saturation is achieved.[4]

Causality: The shake-flask method is chosen for its reliability. By ensuring an excess of solid is present over an extended period, it allows the system to reach thermodynamic equilibrium, providing a true measure of a drug's intrinsic solubility in a given medium.[4]

Methodology:

-

Preparation: Add an excess amount of 3-amino-N-methylbenzenesulfonamide hydrochloride to a known volume of the selected solvent in a sealed, clear vial. "Excess" means enough solid remains visible at the end of the experiment.

-

Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate for a predetermined time, typically 24 to 72 hours, to ensure equilibrium is reached.[4] A preliminary time-to-equilibrium study is recommended.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle. Centrifuge the vials at a high speed (e.g., 10,000 g for 5 minutes) to pellet any remaining suspended particles.[5]

-

Sampling: Carefully withdraw a clear aliquot of the supernatant. Be cautious not to disturb the solid material at the bottom.

-

Dilution: Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile and Degradation Pathways

Stability testing is a regulatory requirement and a scientific necessity to ensure that an API maintains its quality, purity, and potency throughout its shelf life. Forced degradation (stress testing) is performed to identify likely degradation products and establish stability-indicating analytical methods.[3][6]

Forced Degradation Studies

Forced degradation studies expose the API to stress conditions more severe than accelerated stability testing to generate degradation products.[6] The goal is to achieve a target degradation of 5-20%; excessive degradation can lead to secondary and tertiary products that may not be relevant to real-world storage conditions.[7][8]

Protocol Causality: The conditions (acid, base, oxidation, heat, light) are chosen because they represent the most common degradation pathways for organic molecules encountered during manufacturing, formulation, and storage. Stressing the drug product's placebo in parallel is a crucial control to distinguish degradants of the API from those arising from excipients.

Caption: General Workflow for a Forced Degradation Study.

Potential Degradation Pathways

Sulfonamides can degrade through several mechanisms. Understanding these provides a rational basis for analytical method development and formulation design.

-

Hydrolysis: The sulfonamide bond (SO₂-NH) can be susceptible to hydrolysis under strong acidic or basic conditions, although it is generally more stable than a typical amide or ester bond. This would lead to the cleavage of the molecule into 3-aminobenzenesulfonic acid and methylamine.

-

Oxidation: The aromatic amino group is a primary site for oxidation, which can lead to the formation of nitroso, nitro, or polymeric impurities. The sulfur atom in the sulfonamide group can also be oxidized under harsh conditions.

-

Photodegradation: Aromatic amines and sulfonamides can be sensitive to light. Photolytic cleavage of the S-N or S-C bonds can occur, leading to radical-mediated degradation pathways and the formation of colored degradants.

Sources

- 1. 3-Amino-4-chloro-n,n-diethyl-benzene sulfonamide Supplier in Mumbai, 3-Amino-4-chloro-n,n-diethyl-benzene sulfonamide Trader, Maharashtra [chemicalmanufacturers.in]

- 2. 3-Aminobenzenesulfonamide | 98-18-0 [chemicalbook.com]

- 3. N-Methylbenzenesulfonamide | C7H9NO2S | CID 78858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzenesulfonamide, 3-amino- | C6H8N2O2S | CID 7377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. scbt.com [scbt.com]

- 8. 3-Amino-4-chloro-N-phenylbenzenesulfonamide | C12H11ClN2O2S | CID 2873180 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic deployment of 3-amino-N-methylbenzenesulfonamide hydrochloride in Modern Drug Discovery: A Technical Guide

Abstract

The 3-amino-N-methylbenzenesulfonamide hydrochloride scaffold is a cornerstone in contemporary medicinal chemistry, offering a versatile and strategically functionalized platform for the development of novel therapeutics. This guide provides an in-depth analysis of the scaffold's chemical properties, synthetic utility, and its successful application in the discovery of potent enzyme inhibitors. We will delve into the nuanced structure-activity relationships (SAR) that govern its biological activity, present detailed protocols for its chemical modification and biological evaluation, and explore future avenues for its deployment in drug discovery campaigns. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold in their own research endeavors.

Introduction: The Benzenesulfonamide Scaffold in Medicinal Chemistry

The benzenesulfonamide moiety is a well-established pharmacophore, integral to a wide array of clinically approved drugs. Its prevalence stems from its ability to act as a bioisostere for carboxylic acids and its capacity to form strong hydrogen bonds with biological targets, thereby enhancing binding affinity and influencing pharmacokinetic profiles.[1] The sulfonamide group, with its tetrahedral geometry and hydrogen bond donor-acceptor capabilities, is particularly adept at interacting with the active sites of various enzymes.[2]

The subject of this guide, 3-amino-N-methylbenzenesulfonamide hydrochloride, presents a particularly attractive starting point for drug discovery. Its key features include:

-

Three Points of Diversity: The scaffold possesses three distinct functional groups amenable to chemical modification: the primary aromatic amine (at the 3-position), the N-methylsulfonamide, and the aromatic ring itself. This allows for the systematic exploration of chemical space to optimize potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

-

Strategic Functionality: The meta-disposed amino and sulfonamide groups provide a specific geometric arrangement of hydrogen bond donors and acceptors, predisposing the scaffold for interaction with a variety of enzyme active sites.

-

Physicochemical Properties: The hydrochloride salt form generally imparts favorable aqueous solubility, a critical parameter for in vitro screening and formulation development.

This guide will explore the practical application of this scaffold, with a primary focus on its role in the development of carbonic anhydrase inhibitors, while also touching upon its potential in other therapeutic areas.

Physicochemical Properties and Drug-Likeness

The successful progression of a drug candidate is intrinsically linked to its physicochemical properties. For the 3-amino-N-methylbenzenesulfonamide scaffold, these properties are crucial for its utility in drug design.

| Property | Value/Characteristic | Significance in Drug Discovery |

| Molecular Weight | 222.69 g/mol (as HCl salt) | Well within the limits of Lipinski's Rule of Five, indicating good potential for oral bioavailability. |

| logP (predicted) | ~1.5 - 2.0 | A balanced lipophilicity, suggesting a good compromise between aqueous solubility and membrane permeability. |

| pKa (predicted) | Amino group: ~4.5; Sulfonamide N-H: ~10.5 | The basicity of the amino group and the acidity of the sulfonamide proton are key determinants of ionization state at physiological pH, influencing solubility, permeability, and target engagement. |

| Aqueous Solubility | High (as HCl salt) | The hydrochloride salt form enhances solubility, facilitating handling, formulation, and in vitro assay performance. |

| Hydrogen Bond Donors | 2 (amino group, sulfonamide N-H) | Provides multiple opportunities for strong interactions with target proteins. |

| Hydrogen Bond Acceptors | 3 (amino group, two sulfonyl oxygens) | Complements the hydrogen bond donor capacity, enabling a rich network of interactions. |

These properties collectively position 3-amino-N-methylbenzenesulfonamide hydrochloride as an excellent starting point for fragment-based and lead-optimization campaigns, adhering to the principles of "drug-likeness".[3]

Synthetic Strategies for Scaffold Diversification

The true power of the 3-amino-N-methylbenzenesulfonamide scaffold lies in its synthetic tractability. The three key functionalization points can be addressed with a wide range of well-established chemical transformations.

Functionalization of the 3-Amino Group

The primary aromatic amine is a versatile handle for introducing a wide array of substituents.

-

Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents like HATU) provides corresponding amides, allowing for the introduction of diverse R-groups.

-

Alkylation: Reductive amination with aldehydes or ketones, or direct alkylation with alkyl halides, can be employed to introduce alkyl substituents. Selective mono-N-alkylation can be achieved under carefully controlled conditions.[4]

-

Schiff Base Formation: Condensation with aldehydes yields Schiff bases (imines), which can be further reduced to secondary amines or used as intermediates for more complex transformations.[5]

Modification of the N-Methylsulfonamide

While the N-methyl group is often retained, it is possible to synthesize analogs with different alkyl or aryl substituents on the sulfonamide nitrogen. This is typically achieved by starting with 3-aminobenzenesulfonyl chloride and reacting it with the desired primary or secondary amine.

Aromatic Ring Substitution

The aromatic ring provides a canvas for introducing substituents that can modulate electronic properties, improve binding affinity, and block metabolic hotspots.

-

Electrophilic Aromatic Substitution: The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions (positions 2, 4, and 6). Halogenation, nitration, and other electrophilic additions can be performed, although protection of the amino group may be necessary.

-

Sandmeyer Reaction: The 3-amino group can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles (e.g., halides, cyanide) in a copper-catalyzed Sandmeyer reaction.[6][7] This allows for the introduction of functionalities that are not accessible through direct electrophilic substitution.

-

Cross-Coupling Reactions: The diazonium salt can also be used in cross-coupling reactions, or the aromatic ring can be first halogenated (e.g., via a Sandmeyer reaction) to install a handle for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, enabling the introduction of aryl or alkyl groups.[8][9][10]

The following diagram illustrates the key diversification points on the scaffold:

Caption: Key diversification points of the 3-amino-N-methylbenzenesulfonamide scaffold.

Application in Drug Discovery: A Case Study in Carbonic Anhydrase Inhibition

A prime example of the utility of the benzenesulfonamide scaffold is in the development of carbonic anhydrase (CA) inhibitors. CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[2] Several CA isoforms are implicated in diseases such as glaucoma, epilepsy, and cancer, making them attractive drug targets.[11]

The sulfonamide moiety is a potent zinc-binding group, and derivatives of 3-aminobenzenesulfonamide have been extensively explored as CA inhibitors.[5][11]

Structure-Activity Relationships (SAR)

SAR studies on benzenesulfonamide-based CA inhibitors have revealed several key principles:

-

The Sulfonamide is Key: The unsubstituted sulfonamide group (-SO2NH2) is crucial for potent inhibition, as it coordinates to the zinc ion in the enzyme's active site. However, N-substituted sulfonamides, like our core scaffold, can still exhibit activity, albeit often with a different binding mode or potency.

-

The Aromatic Ring: Substituents on the aromatic ring can interact with hydrophobic and hydrophilic pockets in the active site, influencing both potency and isoform selectivity.

-

The "Tail": Modifications at the 3-amino position (the "tail") can be used to extend into solvent-exposed regions or other parts of the active site, significantly impacting selectivity and pharmacokinetic properties.

The following table summarizes representative SAR data for a series of 3-amino-4-hydroxy-benzenesulfonamide derivatives (a close analog to our core scaffold) against various human carbonic anhydrase (hCA) isoforms.[5]

| Compound | R Group (at 3-amino position) | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| 1 | -H | >10,000 | 8,900 | 30 | 5.8 |

| 2 | -CH=N-Ph | 9,800 | 7,600 | 28 | 6.2 |

| 3 | -CH=N-(4-F-Ph) | 10,000 | 8,100 | 25 | 5.9 |

| 4 | -CH2-CO-Ph | 3,100 | 140 | 2,300 | 17 |

Data adapted from a study on 3-amino-4-hydroxy-benzenesulfonamide derivatives.[5]

This data highlights that even simple modifications to the 3-amino group can significantly and differentially modulate inhibitory activity against various CA isoforms. For instance, the introduction of a phenylketone moiety (Compound 4) dramatically increases potency against the ubiquitous hCA II isoform, while having a less pronounced effect on the tumor-associated hCA IX and XII isoforms compared to the parent amine.

The following diagram illustrates the general binding mode of a benzenesulfonamide inhibitor in the active site of carbonic anhydrase:

Caption: Generalized binding mode of a benzenesulfonamide inhibitor in the carbonic anhydrase active site.

Experimental Protocols

To facilitate the use of the 3-amino-N-methylbenzenesulfonamide scaffold, we provide the following representative experimental protocols.

Synthesis Protocol: Acylation of the 3-Amino Group

This protocol describes a general procedure for the acylation of 3-amino-N-methylbenzenesulfonamide with an acyl chloride.

-

Dissolution: Dissolve 3-amino-N-methylbenzenesulfonamide hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq), to neutralize the hydrochloride salt and scavenge the HCl generated during the reaction.

-

Acyl Chloride Addition: Cool the solution to 0 °C in an ice bath. Add the desired acyl chloride (1.1 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Biological Assay Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This colorimetric assay measures the esterase activity of carbonic anhydrase.

-

Reagent Preparation: Prepare a CA assay buffer, a solution of the CA substrate (e.g., p-nitrophenyl acetate), and a solution of the test compound in a suitable solvent (e.g., DMSO).

-

Assay Plate Setup: In a 96-well plate, add the CA assay buffer to all wells. Add the test compound at various concentrations to the sample wells. Add a known CA inhibitor (e.g., acetazolamide) to the positive control wells and solvent to the negative control wells.

-

Enzyme Addition: Add a solution of the purified carbonic anhydrase isoform to all wells except the blank.

-

Incubation: Incubate the plate at room temperature for 10 minutes.

-

Substrate Addition: Initiate the reaction by adding the CA substrate to all wells.

-

Measurement: Immediately measure the absorbance at 405 nm in a microplate reader in kinetic mode for 10-30 minutes.

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value by fitting the data to a dose-response curve.

Biological Assay Protocol: MTT Cell Viability Assay

The MTT assay is used to assess the cytotoxic effects of compounds on cancer cell lines.[12][13][14]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.

Future Directions and Untapped Potential

While the 3-amino-N-methylbenzenesulfonamide scaffold has been extensively explored for carbonic anhydrase inhibition, its potential in other therapeutic areas remains largely untapped.

-

Kinase Inhibitors: The benzenesulfonamide moiety is present in some approved kinase inhibitors. The 3-amino group can serve as an anchor point for building molecules that target the ATP-binding site of various kinases. Further exploration of this scaffold in kinase inhibitor design is warranted.

-

GPCR Modulators: G protein-coupled receptors (GPCRs) are a major class of drug targets. The structural features of the 3-amino-N-methylbenzenesulfonamide scaffold could be leveraged to design novel allosteric modulators of GPCRs.[15][16]

The following diagram illustrates a conceptual workflow for a drug discovery campaign starting from the 3-amino-N-methylbenzenesulfonamide scaffold.

Caption: A conceptual drug discovery workflow starting from the 3-amino-N-methylbenzenesulfonamide scaffold.

Conclusion

The 3-amino-N-methylbenzenesulfonamide hydrochloride scaffold represents a powerful tool in the arsenal of the modern medicinal chemist. Its favorable physicochemical properties, synthetic versatility, and proven track record in generating potent enzyme inhibitors make it an ideal starting point for drug discovery campaigns. This guide has provided a comprehensive overview of its properties, synthetic modification strategies, and application in the context of carbonic anhydrase inhibition. By leveraging the principles and protocols outlined herein, researchers can effectively harness the potential of this privileged scaffold to discover and develop the next generation of innovative therapeutics.

References

-

American Chemical Society. (2026, January 22). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry. Retrieved from [Link]

-

Matulienė, J., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 26(13), 6466. Retrieved from [Link]

-

protocols.io. (2023, September 23). In vitro kinase assay. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Islam, M. A., et al. (2021). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 26(16), 4995. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Akkoc, S., et al. (2023). Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. ACS Medicinal Chemistry Letters, 14(6), 845-852. Retrieved from [Link]

-

Wang, L., et al. (2023). Allosteric modulation of G protein-coupled receptor signaling. Signal Transduction and Targeted Therapy, 8(1), 66. Retrieved from [Link]

-

Latorraca, N. R., et al. (2024). Designing allosteric modulators to change GPCR G protein subtype selectivity. bioRxiv. Retrieved from [Link]

-

Bio-protocol. (2018). In vitro NLK Kinase Assay. Retrieved from [Link]

-

El-Sayad, K. A., et al. (2024). Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS. Bioorganic Chemistry, 145, 107234. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Latorraca, N. R., et al. (2024). Design of allosteric modulators that change GPCR G protein subtype selectivity. bioRxiv. Retrieved from [Link]

-

LibreTexts. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

Al-Obaidi, A. A. M. (2020). Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Cihan University-Erbil Scientific Journal, 4(2), 70-74. Retrieved from [Link]

-

van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. Retrieved from [Link]

-

Zhang, C., et al. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. European Journal of Medicinal Chemistry, 90, 844-858. Retrieved from [Link]

-

Bio-protocol. (2022, September 1). In vitro kinase assay. Retrieved from [Link]

-

Prachayasittikul, V., et al. (2022). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Scientific Reports, 12(1), 1-15. Retrieved from [Link]

-

Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 271-282. Retrieved from [Link]

-

Zhou, J., et al. (2021). Novel Allosteric Modulators of G Protein-coupled Receptors. Acta Pharmaceutica Sinica B, 11(8), 2279-2303. Retrieved from [Link]

-

Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

-

Li, Y., et al. (2024). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst. The Journal of Organic Chemistry, 89(14), 9878-9889. Retrieved from [Link]

-

Dedíková, T., et al. (2021). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. Molecules, 26(21), 6433. Retrieved from [Link]

-

ResearchGate. (2023, June 27). In vitro kinase assay v1. Retrieved from [Link]

-

Sharma, P., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3145-3171. Retrieved from [Link]

-

Yilmaz, I., et al. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Zeitschrift für Naturforschung C, 79(5-6), 183-195. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Retrieved from [Link]

-

ResearchGate. (2011). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. Retrieved from [Link]

- Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

-

Supuran, C. T. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Methods and Protocols, 4(4), 69. Retrieved from [Link]

-

BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

-

Wang, X., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 466-476. Retrieved from [Link]

-

GEN (Genetic Engineering & Biotechnology News). (2016, December 21). Advancing GPCR Drug Discovery through Allosteric Modulation. YouTube. Retrieved from [Link]

-

El-Damasy, A. K., et al. (2021). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-9) as a potent and selective inhibitor of ABL1 kinase for the treatment of chronic myeloid leukemia. European Journal of Medicinal Chemistry, 223, 113645. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

David, O. A., et al. (2021). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports, 11(1), 1-12. Retrieved from [Link]

-

Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. Retrieved from [Link]

-

Regan, J., et al. (2008). 3-Amino-7-phthalazinylbenzoisoxazoles as a Novel Class of Potent, Selective, and Orally Available Inhibitors of p38α Mitogen-Activated Protein Kinase. Journal of Medicinal Chemistry, 51(22), 7171-7183. Retrieved from [Link]

-

Macmillan Group. (2025, January 10). Aminoalkylation of Alkenes Enabled by Triple Radical Sorting. Retrieved from [Link]

Sources

- 1. Sandmeyer Reaction [organic-chemistry.org]

- 2. Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures [mdpi.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. atcc.org [atcc.org]

- 14. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Allosteric modulation of G protein-coupled receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

theoretical and computational studies of 3-amino-N-methylbenzenesulfonamide hydrochloride

An In-Depth Technical Guide to the Theoretical and Computational Investigation of 3-amino-N-methylbenzenesulfonamide Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Abstract

Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a vast range of therapeutic activities.[1] This guide presents a comprehensive theoretical and computational framework for the detailed investigation of a specific scaffold, 3-amino-N-methylbenzenesulfonamide hydrochloride. As drug development increasingly relies on in silico methods to accelerate discovery and reduce costs, a robust computational protocol is essential for predicting molecular properties, understanding reactivity, and elucidating potential biological interactions before committing to extensive laboratory synthesis. This document provides researchers, chemists, and drug development professionals with a self-validating workflow, integrating Density Functional Theory (DFT) for structural and electronic characterization with Molecular Docking and Molecular Dynamics (MD) simulations to probe protein-ligand interactions. Each step is rationalized to provide not just a methodology, but a causal understanding of the scientific choices involved, ensuring a rigorous and reproducible approach to the computational analysis of novel sulfonamide derivatives.

Introduction: The Rationale for a Computational Deep Dive

The benzenesulfonamide moiety is a privileged scaffold in pharmacology, most famously as the basis for sulfa drugs, the first class of synthetic antimicrobials.[2] Beyond this, its derivatives are potent inhibitors of enzymes like carbonic anhydrases, making them relevant for treating glaucoma, epilepsy, and certain cancers.[3] The target molecule of this guide, 3-amino-N-methylbenzenesulfonamide hydrochloride, combines the core sulfonamide group with a primary aromatic amine and an N-methylated amide, presenting a unique electronic and steric profile. The hydrochloride salt form ensures solubility and suggests the primary amino group will be protonated under physiological conditions, a critical factor for its interaction with biological targets.

A purely experimental approach to characterizing such a molecule can be resource-intensive. Computational chemistry offers a powerful complementary pathway. By accurately modeling the molecule at the quantum level, we can:

-

Predict Physicochemical Properties: Foretell its geometry, stability, and electronic behavior.

-

Correlate with Experimental Data: Validate computational models by comparing calculated spectroscopic data (FT-IR, NMR, UV-Vis) with laboratory measurements.

-

Elucidate Reactivity: Identify sites susceptible to electrophilic or nucleophilic attack, guiding synthetic modifications.

-

Screen for Biological Activity: Predict how the molecule might bind to a protein target, providing a strong rationale for its therapeutic potential.

This guide establishes a workflow that bridges theoretical calculations with practical applications, providing a blueprint for the comprehensive in silico evaluation of 3-amino-N-methylbenzenesulfonamide hydrochloride.

Part I: The Experimental-Theoretical Bridge: Foundational Characterization

Before delving into predictive modeling, it is crucial to establish a baseline that correlates computational results with measurable experimental data. This process validates the chosen theoretical methods and provides confidence in subsequent predictions.

Spectroscopic Analysis: A Self-Validating System

The synergy between experimental spectroscopy and computational chemistry provides a powerful validation loop. A high degree of correlation between measured and calculated spectra confirms that the computational model is an accurate representation of the molecule's real-world state.

-

Sample Preparation: Synthesize and purify 3-amino-N-methylbenzenesulfonamide hydrochloride. A common synthetic route involves the reaction of a sulfonyl chloride with an amine.[2] Prepare samples for analysis: a KBr pellet for FT-IR, a solution in a deuterated solvent (e.g., DMSO-d₆) for NMR, and a dilute solution in a suitable solvent (e.g., ethanol) for UV-Vis.

-